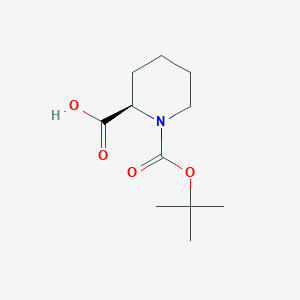

Boc-D-HoPro-OH

Description

The exact mass of the compound (R)-(+)-N-Boc-2-piperidinecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAOHGMPAAWWQO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350923 | |

| Record name | (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28697-17-8 | |

| Record name | (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-HoPro-OH for Researchers, Scientists, and Drug Development Professionals

Introduction: Boc-D-HoPro-OH, chemically known as (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, is a valuable synthetic building block in the fields of medicinal chemistry and drug discovery. As a D-configured cyclic amino acid derivative, its incorporation into peptides and peptidomimetics offers unique conformational constraints that can significantly influence their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, applications in peptide chemistry, and the biological implications of its use.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its solubility in common organic solvents, facilitating its use in standard peptide synthesis protocols.[1][2]

| Property | Value | Reference(s) |

| Synonyms | (R)-N-Boc-piperidine-2-carboxylic acid, Boc-D-pipecolic acid, Boc-D-homoproline | [2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Melting Point | 119-124 °C | [2] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥ 98% (HPLC, Chiral purity) | [2] |

| Storage | 2-8 °C | [2] |

| Solubility | Soluble in common organic solvents | [1] |

| InChI Key | JQAOHGMPAAWWQO-MRVPVSSYSA-N | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C(=O)O | [2] |

Experimental Protocols

Enantioselective Synthesis of (R)-(+)-N-Boc-Pipecolic Acid (this compound)

A highly enantioselective synthesis of this compound can be achieved through the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine.[1]

Materials:

-

rac-N-Boc-piperidine

-

s-BuLi

-

TMEDA (N,N,N',N'-tetramethylethylenediamine)

-

Chiral ligand 8 (as described in the reference)[1]

-

CO₂ (dry ice)

-

Diethyl ether (anhydrous)

-

Hexane (anhydrous)

-

Saturated aqueous NH₄Cl

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

A solution of rac-N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous diethyl ether is cooled to -78 °C.

-

s-BuLi (1.2 equiv in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1.5 hours.

-

A solution of chiral ligand 8 (0.1 equiv) in anhydrous diethyl ether is added, and the reaction is stirred for an additional 30 minutes.

-

The reaction mixture is warmed to -20 °C and stirred for 23 hours.

-

A large excess of crushed dry ice (CO₂) is added to the reaction vessel.

-

The mixture is allowed to warm to room temperature and then quenched with saturated aqueous NH₄Cl.

-

The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield (R)-(+)-N-Boc-pipecolic acid.[1]

General Protocol for this compound Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating a this compound residue into a peptide chain using Boc/Bzl chemistry on a Merrifield resin.[3][4]

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

Workflow for a single coupling cycle:

Caption: General workflow for one cycle of Boc-SPPS.

Procedure:

-

Resin Swelling: The peptide-resin is swollen in DCM in the reaction vessel.

-

Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a 50% solution of TFA in DCM. A short pre-wash (5 minutes) is followed by a longer deprotection step (20 minutes).[3]

-

Washing: The resin is washed with DCM and then IPA to remove residual TFA and byproducts.[3]

-

Neutralization: The protonated N-terminal amine is neutralized to the free amine by washing with a solution of 10% DIEA in DCM.[5]

-

Washing: The resin is washed thoroughly with DCM to remove excess DIEA.

-

Coupling: A solution of this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF is prepared. DIEA (4-8 equivalents) is added to activate the amino acid. This solution is then added to the resin, and the mixture is agitated until a negative Kaiser test indicates completion of the coupling reaction.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Impact on Peptide Conformation and Biological Activity

The incorporation of pipecolic acid, the six-membered ring homolog of proline, into a peptide sequence has profound effects on its conformational properties, which in turn can modulate its biological activity.[6]

-

Conformational Rigidity: Like proline, pipecolic acid introduces a significant conformational constraint on the peptide backbone. The six-membered ring is less flexible than an acyclic amino acid side chain, restricting the available Ramachandran angles.

-

Cis-Trans Isomerism: The amide bond preceding a pipecolic acid residue can exist in either a cis or trans conformation. The larger ring size of pipecolic acid compared to proline can alter the energetic preference for one isomer over the other, thereby influencing the overall 3D structure of the peptide.[6]

-

Turn Induction: Pipecolic acid residues can act as potent inducers of β-turn structures in peptides, which are critical for molecular recognition and biological function.[6] The specific type of β-turn can be influenced by the stereochemistry (D or L) of the pipecolic acid residue. A dipeptide containing a D-L sequence, Boc-D-Ala-L-Pip-NH(i)Pr, was found to adopt a type II' β-turn conformation.[7]

-

Modulation of Bioactivity: By altering the peptide's shape, the incorporation of this compound can enhance or decrease its binding affinity to biological targets such as receptors or enzymes. This makes it a valuable tool in structure-activity relationship (SAR) studies for optimizing peptide-based drug candidates.[6] For example, replacing proline with pipecolic acid in certain synthetic amphiphilic peptides dramatically altered their ion-channel forming activity, highlighting the critical role of the imino acid's ring size in defining the peptide's functional conformation.[3]

Applications in Drug Development

The unique structural features of this compound make it a compelling building block for the development of novel therapeutics.

-

Peptidomimetics: It is used to create peptidomimetics with improved stability against proteolytic degradation, as the non-natural D-amino acid and the cyclic structure can hinder recognition by proteases.

-

Bioactive Peptides: The incorporation of D-pipecolic acid has been explored in various classes of bioactive peptides. For instance, actinomycin (B1170597) analogues where proline was replaced by pipecolic acid retained antibacterial and antiviral activity, demonstrating that the pipecolic acid scaffold is well-tolerated and can confer potent biological effects.

-

Targeting Protein-Protein Interactions: The conformationally defined structures induced by pipecolic acid can be exploited to design peptides that mimic secondary structural motifs (e.g., β-turns) involved in protein-protein interactions, leading to the development of potent and selective inhibitors.

Case Study: Pipecolic Acid in SAR Signaling in Plants

While direct signaling pathways in mammalian systems for synthetic peptides containing this compound are not yet fully elucidated, a related molecule, N-hydroxy-pipecolic acid (N-OH-Pip), has been identified as a key mobile signal in plant systemic acquired resistance (SAR). This provides a model for how a pipecolic acid derivative can function within a biological signaling cascade.

In Arabidopsis, the biosynthesis of pipecolic acid from lysine (B10760008) is a critical step in establishing SAR, which confers broad-spectrum disease resistance. Pipecolic acid itself is further metabolized to N-OH-Pip, the active signaling molecule that accumulates upon pathogen infection and is transported throughout the plant to prime distal tissues for an enhanced defense response.[6]

References

An In-Depth Technical Guide to Boc-D-HoPro-OH for Researchers and Drug Development Professionals

An introduction to N-tert-Butoxycarbonyl-D-homoproline (Boc-D-HoPro-OH), a valuable building block in modern peptide chemistry, this guide offers a comprehensive overview of its chemical structure, properties, and applications in the synthesis of innovative peptide-based therapeutics.

Core Concepts: Chemical Identity and Properties

N-tert-Butoxycarbonyl-D-homoproline, commonly abbreviated as this compound, is a synthetic amino acid derivative that plays a crucial role in peptide synthesis. It is also known by its systematic IUPAC name, (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, and as N-Boc-D-pipecolic acid. The incorporation of this non-proteinogenic amino acid into peptide chains can significantly influence their conformational properties and biological activity.

The structure consists of a piperidine (B6355638) ring, the six-membered ring homolog of proline, with a carboxylic acid at the 2-position in the D-configuration. The amine group is protected by a tert-butoxycarbonyl (Boc) group, which is essential for its application in stepwise peptide synthesis. This protecting group prevents unwanted reactions of the amine functionality during the coupling of the carboxylic acid group to the growing peptide chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing researchers with essential data for its handling and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 28697-17-8 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 119-124 °C | [1] |

| Optical Rotation | [α]D²⁰ = +63 to +65º (c=1 in CH₃COOH) | [1] |

| Storage Conditions | 2-8 °C |

Synthesis and Application in Peptide Chemistry

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The inclusion of D-homoproline can introduce conformational constraints into a peptide backbone, which can enhance proteolytic stability, improve receptor binding affinity, and modulate biological activity. It is particularly valuable in the design of cyclic peptides and peptidomimetics.[2]

General Workflow for Boc-SPPS

The general workflow for incorporating this compound into a peptide sequence using Boc-based solid-phase peptide synthesis is depicted below. This process involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocol: Standard Coupling of this compound

The following protocol outlines a standard procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine using HBTU as the activating agent.

Materials:

-

Resin-bound peptide with a free amine

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.

-

Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 3 minutes (pre-wash). Drain the solution and add a fresh 50% TFA/DCM solution, then shake for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3 times), followed by DMF (3 times).

-

Neutralization: Treat the resin with a 10% solution of DIPEA in DMF and shake for 5 minutes. Wash the resin again with DMF (3 times).

-

Coupling:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) and HBTU (1.95 equivalents) in DMF.

-

Add DIPEA (3-6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin in the reaction vessel.

-

Shake the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection and coupling cycle.

Biological Significance and Signaling Pathways

The incorporation of D-homoproline into peptides can significantly impact their biological activity. While this compound itself is not biologically active in terms of modulating specific signaling pathways, it serves as a critical component in the synthesis of peptides that do. For instance, pipecolic acid is a known metabolite in plant immunity, where it is involved in the systemic acquired resistance (SAR) pathway.[3] The biosynthesis of pipecolic acid from L-lysine is a key step in this defense mechanism.

Below is a simplified representation of the pipecolic acid biosynthesis pathway in plants, which highlights the conversion of L-lysine to L-pipecolic acid. The use of D-pipecolic acid derivatives in synthetic peptides can be explored to create analogs that may interact with or modulate such biological pathways.

Caption: Simplified biosynthesis of L-pipecolic acid in plant immunity.

Conclusion

This compound is a versatile and valuable reagent for chemists and drug development professionals. Its unique structural features allow for the creation of peptides with enhanced stability and novel biological activities. A thorough understanding of its properties and the methodologies for its incorporation into peptide sequences is essential for leveraging its full potential in the design and synthesis of next-generation peptide therapeutics. The provided protocols and diagrams serve as a foundational guide for researchers entering this exciting field.

References

An In-depth Technical Guide to Boc-D-HoPro-OH (CAS Number: 28697-17-8) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-homoproline (Boc-D-HoPro-OH), a pivotal building block in contemporary peptide science and drug discovery. This document delves into its physicochemical properties, detailed experimental applications, and the structural implications of its incorporation into peptide scaffolds.

Core Compound Identification and Properties

This compound, identified by the CAS number 28697-17-8, is a derivative of D-pipecolic acid, the six-membered ring homolog of D-proline. The tert-butoxycarbonyl (Boc) protecting group on the α-amine allows for its controlled and sequential addition during solid-phase peptide synthesis (SPPS).

Synonyms: Boc-D-Pipecolic acid, (R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 28697-17-8 | |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Melting Point | 116-119 °C | |

| Optical Rotation | [α]²³/D +63.5 ± 3°, c = 1 in acetic acid | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98% (typically by TLC or HPLC) |

Applications in Peptide Synthesis and Drug Development

This compound is a valuable tool for introducing conformational constraints into peptides. This structural rigidity can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved receptor selectivity.

Key Applications Include:

-

Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides, particularly in the development of cyclic peptides and peptidomimetics with therapeutic potential.

-

Drug Development: Its unique structure is leveraged to design novel drug candidates. The incorporation of D-amino acids like D-homoproline can enhance the stability and potency of peptide-based therapeutics.

-

Conformational Studies: The six-membered ring of pipecolic acid influences the peptide backbone conformation, making it a useful tool for studying structure-activity relationships. Research indicates that the incorporation of pipecolic acid can significantly increase the population of the cis-conformer around the peptide bond.[1][2]

Experimental Protocols

The following section outlines a general protocol for the incorporation of this compound into a peptide sequence using Boc solid-phase peptide synthesis (SPPS).

General Boc-SPPS Cycle for this compound Incorporation

This protocol assumes the use of a Merrifield resin or a similar support suitable for Boc chemistry.

1. Resin Preparation and Swelling:

-

Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes.

2. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes for a pre-wash, followed by a 20-25 minute deprotection step.[3]

-

Wash the resin thoroughly with DCM and then with an alcohol like isopropanol (B130326) to remove residual TFA.[3]

3. Neutralization:

-

Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by treating the resin with a 10% solution of a tertiary amine, such as N,N-diisopropylethylamine (DIEA), in DCM.[4]

-

Wash the resin multiple times with DCM to remove excess base.

4. Amino Acid Coupling:

-

Activation: In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a suitable coupling reagent. Common coupling reagents for Boc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts like HBTU.

-

Coupling: Add the activated this compound solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation.

5. Monitoring the Coupling Reaction:

-

Perform a qualitative test, such as the Kaiser test, to detect the presence of free primary amines on a small sample of resin beads.[5] A negative result indicates the completion of the coupling reaction. If the test is positive, the coupling step should be repeated.

6. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent like acetic anhydride.

7. Repetition:

-

Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.

8. Cleavage from Resin:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This step should be performed with appropriate safety precautions and scavengers to protect sensitive amino acid residues.

Visualizations

Boc-SPPS Workflow for this compound Incorporation

Caption: Workflow for the incorporation of this compound via Boc-SPPS.

Conformational Influence of Pipecolic Acid

The incorporation of a pipecolic acid residue, the core of this compound, introduces a significant conformational bias in the peptide backbone, favoring a cis amide bond conformation compared to proline.

Caption: Influence of pipecolic acid on peptide backbone cis-trans isomerization.

References

- 1. Collection - Conformational Heterogeneity about Pipecolic Acid Peptide Bonds:â Conformational, Thermodynamic, and Kinetic Aspects - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. digital.csic.es [digital.csic.es]

An In-depth Technical Guide on N-α-Boc-D-homoproline (Boc-D-HoPro-OH)

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive technical information on N-α-tert-butyloxycarbonyl-D-homoproline, a key building block in synthetic peptide chemistry. We will cover its core physicochemical properties, detailed experimental protocols for its application, and its role in the synthesis of peptides for research and therapeutic development.

Core Compound Data

N-α-Boc-D-homoproline, also known as N-Boc-D-pipecolic acid, is a non-proteinogenic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The "HoPro" designation refers to homoproline (pipecolic acid), a cyclic amino acid with a six-membered ring, distinguishing it from the five-membered ring of proline. The D-configuration specifies the stereochemistry at the alpha-carbon. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function, which is readily cleaved under moderately acidic conditions.

Data Presentation: Physicochemical Properties

All quantitative data for Boc-D-HoPro-OH are summarized in the table below for clear reference.

| Property | Value | Citations |

| IUPAC Name | (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid | [1] |

| Synonyms | Boc-D-Pip-OH, (+)-N-Boc-(R)-pipecolinic acid, N-Boc-D-pipecolic acid | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1][3][4] |

| CAS Number | 28697-17-8 | [1][2] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 130-133 °C | [3][5] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble in Methanol, DMF | [3][4] |

Role in Peptide Synthesis and Drug Development

This compound is a crucial reagent for introducing conformational constraints into synthetic peptides. The incorporation of homoproline and its derivatives can induce specific secondary structures, enhance metabolic stability by reducing susceptibility to enzymatic degradation, and modulate the pharmacological properties of peptide-based drug candidates. Its use is central to the Boc/Bzl protection strategy in SPPS.[6] This strategy relies on the differential acid lability of the temporary N-α-Boc group and the more stable side-chain protecting groups (often benzyl-based), which require a strong acid like liquid hydrogen fluoride (B91410) (HF) for final removal.[6][7]

While this compound does not inherently interact with biological signaling pathways, it serves as a fundamental building block for creating peptides that do. Researchers design and synthesize novel peptide sequences incorporating such non-standard amino acids to target specific receptors, enzymes, or protein-protein interactions, thereby modulating cellular signaling for therapeutic purposes.

References

Technical Guide: Physical Properties of Boc-D-HoPro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-tert-Butoxycarbonyl-D-hydroxyproline (Boc-D-HoPro-OH). This compound, a protected amino acid derivative, is a critical building block in peptide synthesis and the development of novel therapeutics. Understanding its physical characteristics is paramount for its effective application in research and drug development.

Chemical Identity and Structure

This compound is a derivative of the amino acid D-hydroxyproline where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The "Ho" in the nomenclature signifies the hydroxyl group. The most common isomer utilized in synthesis is trans-4-hydroxy-D-proline.

-

Systematic Name: (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

Common Abbreviations: this compound, Boc-D-Hyp-OH, N-Boc-trans-4-hydroxy-D-proline

-

CAS Number: 147266-92-0

-

Molecular Formula: C₁₀H₁₇NO₅

-

Molecular Weight: 231.25 g/mol

Tabulated Physical Properties

The following table summarizes the key physical properties of N-Boc-trans-4-hydroxy-D-proline.

| Property | Value | Notes |

| Appearance | White to off-white solid/powder.[1] | |

| Melting Point | 119-125 °C[2] | Ranges may vary slightly depending on purity and analytical method. Another source reports 122°C.[1] |

| Optical Rotation | [α]/D +70° | Measured at 20°C with a concentration (c) of 0.617 g/mL in methanol (B129727).[2] The positive sign indicates dextrorotatory behavior. |

| Solubility | Soluble in methanol, dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] | Generally soluble in polar organic solvents. |

| Purity | ≥ 95% (NMR)[1], 97% (Assay)[2] | Purity is typically assessed by NMR or TLC. |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties are outlined below. These are generalized protocols that are standard in organic chemistry laboratories.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. This range provides an indication of purity.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating ramp (e.g., 10-20 °C/min) can be used to find an approximate melting range.

-

For an accurate measurement, a second sample is heated to about 20 °C below the approximate melting point, and then the temperature is increased slowly (1-2 °C/min).

-

The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. A narrow range (e.g., < 2 °C) is indicative of high purity.[4]

-

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by the chiral centers in the molecule. This is a characteristic property of enantiomers.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask. The concentration is recorded.

-

Instrumentation: A polarimeter is used for this measurement. The instrument is calibrated using a blank (the pure solvent).

-

Procedure:

-

The polarimeter sample cell (typically 1 decimeter in length) is filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter.

-

The observed rotation (α) is measured at a specific wavelength, usually the sodium D-line (589 nm), and at a controlled temperature (e.g., 20°C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of the compound and identify the presence of impurities.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

TLC Plate and Mobile Phase: A silica (B1680970) gel-coated TLC plate is used as the stationary phase. A suitable mobile phase (eluent) is chosen, for example, a mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v).

-

Procedure:

-

A pencil line is lightly drawn about 1 cm from the bottom of the TLC plate.

-

A small spot of the sample solution is applied to the line using a capillary tube.

-

The plate is placed in a sealed chamber containing the mobile phase, ensuring the baseline is above the solvent level.

-

The solvent is allowed to ascend the plate by capillary action until it is about 1 cm from the top.

-

The plate is removed, the solvent front is marked, and the plate is dried.

-

The spots are visualized, typically using a ninhydrin (B49086) solution spray followed by gentle heating, which reacts with any free amine impurities to produce colored spots. The Boc-protected compound itself may require a different stain or UV visualization if it is UV-active.

-

The retention factor (Rf) is calculated for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A single spot indicates a high degree of purity.

-

Visualized Workflow for Characterization

The following diagram illustrates the logical workflow for the physical and chemical characterization of a synthesized batch of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of research:

-

Peptide Synthesis: It is incorporated into peptide sequences to introduce conformational constraints or to serve as a scaffold. The hydroxyl group can also be a site for further chemical modification.

-

Pharmaceutical Development: This compound is used in the design and synthesis of peptidomimetics and other small molecule drugs, where the rigid pyrrolidine (B122466) ring can help in optimizing binding to biological targets.

-

Biotechnology: It can be used to modify proteins to enhance their stability or functionality.

This guide provides essential physical property data and standardized protocols for the characterization of this compound, supporting its effective use in scientific research and pharmaceutical development.

References

Navigating the Stability of Boc-D-HoPro-OH: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N-tert-butoxycarbonyl-D-trans-4-hydroxyproline (Boc-D-HoPro-OH), a critical building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this reagent is paramount for ensuring the integrity of experimental outcomes and the quality of synthesized peptides and other pharmaceuticals.

Executive Summary

This compound, a derivative of the non-proteinogenic amino acid D-hydroxyproline, is widely utilized in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers significant advantages due to its stability under various conditions and its straightforward removal under acidic environments. This guide consolidates available data on its storage and stability, outlines potential degradation pathways, and provides standardized protocols for stability assessment.

Recommended Storage Conditions

The longevity of this compound is highly dependent on its physical state (solid vs. solution) and the storage temperature. Based on supplier recommendations and general knowledge of similar compounds, the following conditions are advised:

| Condition | Form | Temperature | Duration |

| Long-Term Storage | Solid Powder | 0-8 °C | Several months to years |

| Long-Term Storage | Solution | -80 °C | Up to 6 months[1] |

| Short-Term Storage | Solution | -20 °C | Up to 1 month[1] |

| Room Temperature | Solid Powder | 2-30 °C | Short periods |

Note: For optimal stability, it is crucial to store the solid compound in a tightly sealed container in a dry, well-ventilated place, away from incompatible materials.[2]

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the Boc protecting group under acidic conditions. While generally stable at neutral to basic pH, exposure to strong acids will lead to its cleavage.

Potential Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation pathway for this compound is the acid-catalyzed removal of the Boc group. This reaction proceeds via the formation of a stable tert-butyl cation, which subsequently yields isobutylene (B52900) and carbon dioxide, liberating the free amino acid, D-hydroxyproline.

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for research and development, conducting forced degradation studies is recommended. These studies expose the compound to various stress conditions to understand its degradation profile.

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for assessing the stability of a pharmaceutical compound like this compound.

Caption: General experimental workflow for forced degradation studies.

Protocol for Acid/Base Hydrolysis Stability Study

Objective: To determine the stability of this compound in acidic and basic conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Volumetric flasks

-

pH meter

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation: Prepare three sets of solutions of this compound at a known concentration (e.g., 1 mg/mL) in:

-

0.1 M HCl

-

0.1 M NaOH

-

Water (as a control)

-

-

Incubation: Store the solutions at a controlled temperature (e.g., 40°C).

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Immediately neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

Protocol for Oxidative Stability Study

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Water (HPLC grade)

-

HPLC system

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a 3% H₂O₂ solution.

-

Incubation: Keep the solution at room temperature, protected from light.

-

Sampling and Analysis: Collect and analyze samples at various time intervals as described in the hydrolysis protocol.

Protocol for Thermal Stability Study

Objective: To evaluate the effect of heat on solid this compound.

Materials:

-

This compound (solid)

-

Oven

Procedure:

-

Sample Preparation: Place a known amount of solid this compound in a vial.

-

Incubation: Expose the sample to a high temperature (e.g., 60°C) for a defined period (e.g., 1 week).

-

Analysis: After the incubation period, dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol for Photostability Study

Objective: To determine the impact of light exposure on this compound.

Materials:

-

This compound solution

-

Photostability chamber with controlled light exposure (UV and visible light)

Procedure:

-

Sample Preparation: Prepare a solution of this compound.

-

Exposure: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis: Analyze the exposed and control samples by HPLC at appropriate time points.

Conclusion

This compound is a robust compound under standard handling and storage conditions. Its primary vulnerability is to acidic environments, which lead to the cleavage of the Boc protecting group. For researchers and drug development professionals, adherence to the recommended storage conditions is essential for maintaining the compound's integrity. The provided experimental protocols offer a framework for conducting thorough stability assessments to ensure the quality and reliability of this key synthetic building block.

References

Boc-D-Pipecolic acid synthesis applications

An In-depth Technical Guide to the Synthesis and Applications of Boc-D-Pipecolic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Boc-D-Pipecolic acid, a non-proteinogenic α-amino acid, is a pivotal building block in modern medicinal chemistry and peptide science. As a cyclic homolog of proline, its rigid six-membered piperidine (B6355638) ring structure provides a unique conformational constraint that is highly sought after in the design of peptidomimetics and small molecule therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for its seamless integration into standard synthetic workflows, particularly in solid-phase peptide synthesis (SPPS). This guide details the primary synthetic routes to Boc-D-Pipecolic acid, presents its key applications in drug discovery, provides detailed experimental protocols, and illustrates the associated chemical and logical pathways.

Core Concepts: Structure and Significance

Pipecolic acid (piperidine-2-carboxylic acid) is a chiral, saturated heterocyclic amino acid.[1] The D-enantiomer, specifically, offers a distinct stereochemical scaffold. The incorporation of Boc-D-pipecolic acid into peptide chains induces specific secondary structures, such as β-turns, and enhances proteolytic stability and pharmacokinetic properties compared to natural amino acid residues.[2][3] The Boc protecting group is a cornerstone of peptide chemistry, being stable under a wide range of conditions but readily removable under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), making it ideal for stepwise synthesis.[4][5]

Synthesis of Boc-D-Pipecolic Acid

The synthesis of Boc-D-Pipecolic acid is a two-stage process: first, the formation of the D-pipecolic acid core, and second, the protection of the secondary amine with the Boc group.

Synthesis of the D-Pipecolic Acid Scaffold

The most direct and industrially scalable method for producing the pipecolic acid ring is the catalytic hydrogenation of a pyridine (B92270) precursor.

-

Catalytic Hydrogenation of Picolinic Acid: Picolinic acid (pyridine-2-carboxylic acid) can be hydrogenated to yield racemic (D,L)-pipecolic acid. The use of specific chiral catalysts or subsequent resolution is required to isolate the desired D-enantiomer. A common and effective catalyst for this transformation is rhodium on a carbon support (Rh/C).[6][7] The reaction is typically performed in water under hydrogen pressure.

-

Chiral Pool Synthesis: An alternative enantioselective route starts from an abundant chiral starting material. For instance, D-2-aminoadipic acid, a side product from certain pharmaceutical processes, can be converted into (R)-methyl 6-oxopipecolate through esterification and cyclization, which then serves as a precursor to D-pipecolic acid derivatives.[2]

N-Boc Protection

Once D-pipecolic acid is obtained, the secondary amine of the piperidine ring is protected. The standard method involves reacting D-pipecolic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Caption: General synthesis pathway for Boc-D-Pipecolic acid.

Quantitative Data on Synthesis

The following table summarizes representative yields for the key synthetic steps involved in producing Boc-D-Pipecolic acid and related structures.

| Step | Starting Material | Product | Catalyst/Reagent | Yield (%) | Reference |

| Hydrogenation | Nicotinic Acid | Nipecotic Acid | Rhodium | 88.5% | [6] |

| Cyclization | Esterified D-2-Aminoadipic acid | (R)-methyl 6-oxopipecolate | - | 88% | [2] |

| Boc Protection | 1,2,3,6-Tetrahydropyridine | Boc-protected amine | Boc₂O / THF | 89% | [8] |

| Boc Protection | Amino Acid | N-Boc-Amino Acid | BOC-ON / Et₃N | Excellent | [9] |

Applications in Drug Development and Research

Boc-D-Pipecolic acid is a valuable building block due to the conformational constraints it imposes on molecular structures.

Peptide Synthesis

The primary application of Boc-D-Pipecolic acid is in the synthesis of peptides and peptidomimetics. Its incorporation can:

-

Induce β-turns: The rigid ring structure promotes the formation of specific secondary structures, which is critical for receptor binding and biological activity.[3][10]

-

Enhance Stability: Peptides containing pipecolic acid residues are often more resistant to degradation by proteases, leading to improved in vivo half-life.[2]

-

Modulate Pharmacokinetics: The altered shape and rigidity can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Caption: Workflow for incorporating Boc-D-Pipecolic acid into SPPS.

Small Molecule Therapeutics

The piperidine scaffold is one of the most common N-heterocycles found in FDA-approved drugs.[11] Boc-D-Pipecolic acid serves as a chiral starting material for complex piperidine-containing molecules.

-

Conformationally Restricted Scaffolds: In drug design, restricting the conformation of a molecule can lock it into its bioactive shape, increasing potency and reducing off-target effects. The pipecolic acid framework is an excellent tool for achieving this.[11]

-

Immunosuppressive Agents: Derivatives of pipecolic acid are found in immunosuppressive natural products like rapamycin (B549165) (sirolimus), where the pipecolate moiety is crucial for its interaction with the FKBP12 protein.[12][13] Synthetic programs targeting immunosuppression often utilize pipecolic acid derivatives.

-

Ion Channel Modulators: N-substituted pipecolinic acid derivatives are useful in proteomics research for their ability to modulate ion channel activity.[14]

Summary of Applications

| Application Area | Specific Use | Resulting Compound/Effect | Reference |

| Peptide Synthesis | Building block in SPPS | Peptides with induced β-turns and enhanced stability | [2][10] |

| Drug Discovery | Chiral scaffold | Conformationally restricted piperidine alkaloids | [2] |

| Immunosuppression | Precursor for complex molecules | Analogs of natural products like rapamycin | [12] |

| Neuroscience | Research tool | Modulators of ion channel activity | [14] |

| Anesthetics | Chiral intermediate | Precursor for local anesthetics (L-enantiomer) | [15] |

Experimental Protocols

The following are representative protocols for the synthesis and protection of D-pipecolic acid. Researchers should adapt these procedures based on their specific laboratory conditions and scale.

Protocol 1: Catalytic Hydrogenation of Picolinic Acid

This protocol is adapted from a general procedure for the hydrogenation of pyridylcarboxylic acids.[6]

Materials:

-

Picolinic acid

-

Rhodium on carbon (Rh/C, 5% w/w)

-

Deionized water

-

Hydrogen gas supply

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

In the pressure vessel of the hydrogenation apparatus, dissolve picolinic acid in deionized water.

-

Carefully add the Rh/C catalyst to the solution (typically 0.5% to 5.0% of metallic rhodium by weight of the starting material).

-

Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (pressure may range from atmospheric to 1000 psi, depending on the apparatus).

-

Begin vigorous stirring and heat the reaction if necessary (e.g., 25-80 °C).

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in under 4 hours.

-

Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the rhodium catalyst. Wash the filter cake with deionized water.

-

Combine the filtrate and washings and concentrate to dryness under reduced pressure to yield D,L-pipecolic acid.

-

The resulting racemic mixture must be resolved using a chiral resolving agent (e.g., D- or L-tartaric acid) through fractional crystallization to isolate D-pipecolic acid.[15]

Protocol 2: N-Boc Protection of D-Pipecolic Acid

This protocol is a standard procedure for the Boc protection of amino acids.[8][9]

Materials:

-

D-Pipecolic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Solvent (e.g., 1:1 Dioxane/Water, Tetrahydrofuran (THF))

-

Ethyl acetate (B1210297) (EtOAc)

-

5% aqueous citric acid solution or 0.1 N HCl

-

Saturated aqueous NaHCO₃ solution

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve D-pipecolic acid (1.0 equiv) in the chosen solvent system (e.g., 1:1 dioxane/water).

-

Add the base (e.g., Et₃N, 1.5 equiv). Stir until the amino acid is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add Boc₂O (1.1-1.5 equiv) to the solution. The Boc₂O can be added neat or as a solution in the reaction solvent.

-

Allow the reaction mixture to warm to room temperature and stir overnight (or for at least 3-4 hours).

-

Dilute the mixture with water and perform an initial extraction with an organic solvent (e.g., EtOAc or ether) to remove unreacted Boc₂O and byproducts. Discard the organic layer.

-

Carefully acidify the aqueous layer to pH 2-3 with the cold citric acid or HCl solution. The product may precipitate at this stage.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-D-Pipecolic acid, which can be further purified by recrystallization if necessary.

Caption: Logical workflow for the use of Boc-D-Pipecolic acid in drug discovery.

Conclusion

Boc-D-Pipecolic acid is a high-value, versatile building block for chemists and pharmacologists. Its straightforward synthesis and the critical conformational rigidity it imparts make it an indispensable tool in the rational design of novel peptides and small molecule drugs. From enhancing the stability of therapeutic peptides to serving as a chiral scaffold for complex synthetic targets, the applications of Boc-D-Pipecolic acid are central to the advancement of modern drug discovery. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage the unique structural and chemical properties of this compound.

References

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 5. peptide.com [peptide.com]

- 6. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. peptide.com [peptide.com]

- 10. A pipecolic acid (Pip)-containing dipeptide, Boc-D-Ala-L-Pip-NH(i)Pr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (S)-1-Boc-piperidine-2-carboxylic acid CAS#: 26250-84-0 [amp.chemicalbook.com]

- 15. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

The Enduring Legacy of Boc: A Technical Guide to Its Role in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to success. Among the pioneering technologies that enabled the routine synthesis of peptides, the tert-butyloxycarbonyl (Boc) protecting group holds a place of historical and practical significance. This in-depth technical guide explores the core principles of Boc-based solid-phase peptide synthesis (SPPS), providing detailed chemical insights, experimental protocols, and a quantitative overview for researchers, scientists, and drug development professionals.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid. This prevents the highly reactive amine from engaging in unwanted side reactions during the formation of peptide bonds, thereby ensuring the correct amino acid sequence is assembled. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

The defining characteristic of the Boc group is its stability in basic and nucleophilic conditions, yet its ready cleavage under acidic conditions. This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, allowing for selective deprotection of the N-terminus without prematurely cleaving the peptide from the resin or removing acid-labile side-chain protecting groups.

Mechanism of Protection

The introduction of the Boc group proceeds via a nucleophilic acyl substitution reaction where the amino group of the amino acid attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amino acid, tert-butanol, and carbon dioxide.

Mechanism of Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine of the peptide and carbon dioxide.

A critical consideration during deprotection is the presence of the highly reactive tert-butyl cation, which can lead to side reactions, particularly the alkylation of nucleophilic amino acid residues like tryptophan and methionine. To prevent these unwanted modifications, scavengers such as triethylsilane, anisole, or ethanedithiol are typically added to the deprotection solution to trap the tert-butyl cations.

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy was the workhorse of SPPS for many years, pioneered by Bruce Merrifield. This methodology involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support, typically a polystyrene-based resin.

The synthesis cycle consists of the following key steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acidic solution, typically 25-50% TFA in dichloromethane (B109758) (DCM).

-

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for coupling.

-

Coupling: The next Boc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (typically benzyl-based) are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).

Quantitative Data in Boc-SPPS

The efficiency of each step in Boc-SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

| Parameter | Condition | Result | Reference |

| Deprotection Reagent | 55% TFA in DCM | Average peptide purity: 9% higher than with 100% TFA | Not explicitly cited |

| 100% TFA | Increased formation of omission analogs due to insufficient resin swelling | Not explicitly cited | |

| Synthesis Yield | Angiotensin III (8 amino acids) | 90% |

An In-Depth Technical Guide to Non-Natural Amino Acids in Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 20 canonical amino acids that form the basis of natural proteins provide a finite chemical landscape for the development of peptide-based therapeutics. This limitation often results in drugs with suboptimal pharmacokinetic properties, such as poor stability and low bioavailability. Non-natural amino acids (nnAAs), also known as non-canonical or unnatural amino acids, offer a robust solution to these challenges.[1] By introducing novel side-chain functionalities, backbone modifications, and stereochemistries, nnAAs are pivotal in the rational design of peptidomimetics with enhanced, drug-like properties.[1][2] This guide delivers a comprehensive overview of the core principles and methodologies for incorporating nnAAs into peptides, provides detailed experimental protocols for their synthesis and characterization, and explores the transformative impact of these synthetic building blocks on modern drug discovery.

Introduction: Overcoming the Limitations of Natural Peptides

Peptides are highly attractive therapeutic agents due to their high binding affinity, exceptional target specificity, and low potential for drug-drug interactions compared to small molecules.[2] However, their utility is frequently hampered by inherent weaknesses, including susceptibility to proteolytic degradation by enzymes in the blood and tissues, rapid clearance, and poor membrane permeability.[3][4] These factors lead to low bioavailability and short in-vivo half-lives, limiting their clinical effectiveness.[4]

Non-natural amino acids are amino acids that are not among the 20 genetically encoded by the standard genetic code.[1] Their incorporation into peptide sequences is a cornerstone of medicinal chemistry, providing a powerful toolkit to systematically address the shortcomings of native peptides.[] Key advantages conferred by nnAAs include:

-

Enhanced Proteolytic Stability: Modifications such as D-amino acid substitutions, N-alkylation, or the inclusion of β-amino acids can render peptides resistant to degradation by proteases.[1][4]

-

Improved Pharmacokinetic (PK) Profiles: nnAAs can modulate a peptide's solubility, lipophilicity, and hydrodynamic radius, leading to extended circulation half-lives and better bioavailability.[2][6]

-

Increased Receptor Affinity and Selectivity: The unique side chains and conformational constraints imposed by nnAAs can optimize interactions with biological targets, improving binding affinity and selectivity.[3][]

-

Conformational Constraint: nnAAs can be used to lock a peptide into a specific, bioactive conformation (e.g., α-helix or β-turn), which can enhance its activity and stability.[7][8]

Quantitative Impact of Non-Natural Amino Acid Incorporation

The strategic substitution of canonical amino acids with nnAAs can lead to dramatic, quantifiable improvements in a peptide's therapeutic properties. The following tables summarize data from published studies, illustrating the impact on proteolytic stability, pharmacokinetic half-life, and receptor binding affinity.

Table 1: Enhancement of Proteolytic Stability and Half-Life

| Peptide Class | Original Peptide | Modification with nnAA(s) | Original Half-Life (t½) | Modified Half-Life (t½) | Fold Improvement |

| Somatostatin (B550006) | SRIF-14 | Introduction of one Mesitylalanine (Msa) residue[6] | 2.75 hours | 43.9 hours | ~16x |

| Somatostatin | SRIF-14 | Introduction of three Mesitylalanine (Msa) residues[6] | 2.75 hours | ~93.5 hours (34x more stable) | ~34x |

| Neurotensin | Native Analog | Introduction of a β-amino acid[4] | Not specified | 32 hours | - |

| Neurotensin | β-amino acid analog | N-terminal β-arginine substitution[4] | 32 hours | > 7 days | > 5x |

Table 2: Modulation of Receptor Binding Affinity for Somatostatin Analogs

Binding affinity is represented by IC₅₀ values (nM), where a lower value indicates higher affinity.

| Analog | sst1 (IC₅₀ nM) | sst2 (IC₅₀ nM) | sst3 (IC₅₀ nM) | sst4 (IC₅₀ nM) | sst5 (IC₅₀ nM) | Key nnAA(s) |

| Somatostatin-14 | 1.8 | 0.7 | 1.3 | 1.9 | 1.4 | None (Natural) |

| Octreotide | >1000 | 0.6 | >1000 | >1000 | 13 | D-Trp, D-Phe, Thr(ol) |

| Lanreotide | 400 | 1.1 | 18 | 4000 | 11 | D-β-Nal, D-Trp |

| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 | D-Trp, 4-NH₂-Phe |

(Data sourced from van der Hoek et al. as cited in ResearchGate[9])

Strategies for Incorporating Non-Natural Amino Acids

The incorporation of nnAAs into peptides can be achieved through two primary strategies: direct chemical synthesis and ribosome-mediated biological incorporation.

Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for chemically synthesizing peptides containing nnAAs.[3][10] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Its key advantage is the ability to incorporate an almost limitless variety of nnAAs at any desired position.[11]

Biological Incorporation

For larger peptides and proteins, ribosome-mediated methods are employed. The most powerful of these is Genetic Code Expansion (GCE) , which reprograms the cellular translation machinery.[12] This is achieved by creating an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is specific for a particular nnAA and does not interfere with the host cell's native machinery.[13] This engineered pair recognizes a reassigned codon, typically the amber stop codon (UAG), to direct the site-specific incorporation of the nnAA during protein synthesis.[14][15]

Detailed Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual synthesis cycle using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for N-α-protection.

Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in a solvent like dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[11][16]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain, and repeat once to ensure complete removal of the Fmoc protecting group from the N-terminus.[16]

-

Washing: Thoroughly wash the resin with DMF (e.g., 5-7 times) to remove all traces of piperidine.[11]

-

Amino Acid Activation: In a separate vessel, activate the desired Fmoc-protected nnAA (3-5 equivalents) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a non-nucleophilic base (e.g., DIPEA) in DMF.[16]

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Allow the reaction to proceed for 30-60 minutes to form the new peptide bond.[16]

-

Washing: Wash the resin again with DMF (e.g., 3-5 times) to remove unreacted reagents and byproducts.

-

Iteration: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final coupling and deprotection step, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[16][17]

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16][18]

Protocol 2: Genetic Code Expansion in E. coli

This protocol outlines the general workflow for site-specifically incorporating an nnAA into a target protein expressed in E. coli.

Methodology:

-

Plasmid Construction: Prepare two plasmids. Plasmid 1 encodes the engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., tRNACUA). Plasmid 2 contains the gene for the target peptide/protein with an in-frame amber stop codon (TAG) at the desired site of nnAA incorporation.[12]

-

Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids using standard chemical or electroporation methods.

-

Cell Culture: Grow the transformed cells in a rich medium (e.g., LB) containing the appropriate antibiotics for plasmid selection. When the culture reaches a suitable optical density (e.g., OD₆₀₀ ≈ 0.6-0.8), supplement the medium with the desired nnAA to a final concentration of ~1-2 mM.[15]

-

Induction of Expression: Induce the expression of the target gene and the orthogonal system components by adding an inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and incorporation of the nnAA.

-

Harvest and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., nickel-NTA affinity chromatography if the protein is His-tagged).

Protocol 3: Peptide Purification and Characterization

Methodology:

-

Purification by RP-HPLC:

-

Dissolve the crude lyophilized peptide in a suitable solvent (e.g., a mixture of water/acetonitrile (B52724) with 0.1% TFA).[18]

-

Inject the sample onto a preparative or semi-preparative C8 or C18 reversed-phase column.[16]

-

Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).[19]

-

Monitor the elution profile at a wavelength of 214 or 220 nm.[20]

-

Collect fractions corresponding to the major peak, pool them, and lyophilize to obtain the purified peptide.

-

-

Characterization by Mass Spectrometry (MS):

-

Confirm the identity and purity of the final product.

-

Dissolve a small amount of the purified peptide in an appropriate solvent.

-

Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry.[16][21]

-

The observed mass should correspond to the calculated molecular weight of the peptide containing the nnAA. The purity can be assessed by the presence of a single major peak in the chromatogram and mass spectrum.[21]

-

Application & Mechanism of Action: Somatostatin Analogs

Somatostatin is a natural peptide hormone that inhibits the secretion of other hormones, including growth hormone.[6] Its therapeutic use is limited by its very short half-life of under 3 minutes. The development of synthetic analogs like Octreotide, which incorporates nnAAs such as D-tryptophan and D-phenylalanine, dramatically increased stability and receptor selectivity, leading to a successful drug for treating neuroendocrine tumors and acromegaly.[9]

These analogs function by binding to somatostatin receptors (SSTRs), particularly SSTR2, which are G-protein-coupled receptors.[22] Binding initiates a signaling cascade that ultimately leads to the desired therapeutic effect, such as the inhibition of hormone secretion and cell proliferation.

Conclusion

The incorporation of non-natural amino acids represents a paradigm shift in peptide drug development, transforming peptides from promising but problematic leads into robust therapeutic agents.[3] By providing rational solutions to the inherent challenges of stability and pharmacokinetics, nnAAs enable the fine-tuning of peptide properties to an unprecedented degree. The continued development of novel synthetic and biological incorporation methods, coupled with a deeper understanding of structure-activity relationships, ensures that nnAAs will remain a critical and expanding tool in the arsenal (B13267) of researchers and drug developers aiming to create the next generation of peptide-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 6. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. mdpi.com [mdpi.com]

- 13. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]

- 14. Frontiers | Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins [frontiersin.org]

- 15. Editorial: Expansion of the Genetic Code: Unnatural Amino Acids and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. lcms.cz [lcms.cz]

- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 21. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to Boc-D-HoPro-OH in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(N-tert-Butoxycarbonyl)-D-homoproline, commonly referred to as Boc-D-HoPro-OH, is a valuable synthetic amino acid derivative that has garnered significant interest in the field of drug discovery. Its unique structural properties, particularly the constrained six-membered pipecolic acid ring, offer medicinal chemists a powerful tool to modulate the conformational properties, metabolic stability, and biological activity of peptides and peptidomimetics. This technical guide provides a comprehensive overview of the applications of this compound in drug design, including its incorporation into bioactive peptides, detailed experimental protocols for its use in solid-phase peptide synthesis, and methods for conformational analysis. While specific quantitative bioactivity data for peptides containing this exact residue is not extensively available in the public domain, this guide extrapolates from related structures and general principles to provide a framework for its rational use in the development of novel therapeutics.

Introduction: The Role of Constrained Amino Acids in Drug Design

The incorporation of non-proteinogenic amino acids is a well-established strategy in medicinal chemistry to overcome the inherent limitations of natural peptides as drug candidates, such as poor metabolic stability and limited conformational specificity. Constrained amino acids, like this compound, play a pivotal role in this endeavor. By restricting the torsional angles of the peptide backbone, these building blocks can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.

This compound, a D-amino acid analog of homoproline (pipecolic acid), introduces a six-membered ring into the peptide chain. This structural feature can significantly influence the resulting molecule's three-dimensional structure, often inducing turns or other secondary structures that can mimic the binding epitopes of natural ligands. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis and drug design.

| Property | Value | Reference |

| Synonyms | Boc-D-homoproline, Boc-D-pipecolic acid | N/A |

| Molecular Formula | C₁₁H₁₉NO₄ | N/A |

| Molecular Weight | 229.27 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in organic solvents such as DMF and DCM | N/A |

| Storage | Store at 2-8°C | N/A |

Applications in Drug Discovery

The unique conformational constraints imposed by the homoproline ring make this compound a valuable building block for the design of a wide range of bioactive peptides and peptidomimetics.

Peptidomimetics and Conformational Control

The primary application of this compound is in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The incorporation of the D-homoproline residue can induce specific secondary structures, such as β-turns, which are often critical for receptor recognition and binding. This conformational restriction can lead to increased potency and selectivity compared to more flexible linear peptides.

Potential Therapeutic Areas

-

Oncology: The design of ligands for integrins and other cell surface receptors involved in tumor growth and metastasis often relies on conformationally constrained peptides.

-

Neuroscience: Peptides targeting G-protein coupled receptors (GPCRs) in the central nervous system, such as opioid and chemokine receptors, can benefit from the enhanced stability and receptor subtype selectivity afforded by constrained amino acids.

-

Infectious Diseases: Protease inhibitors, a cornerstone of antiviral therapy (e.g., for HIV), are often peptide-based. Incorporating residues like D-homoproline can enhance their resistance to proteolytic degradation and improve their pharmacokinetic profile.

-

Metabolic Diseases: Inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes are another area where peptidomimetics play a crucial role.

Experimental Protocols

The following sections provide detailed protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis and for the subsequent analysis of the peptide's conformation.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing this compound